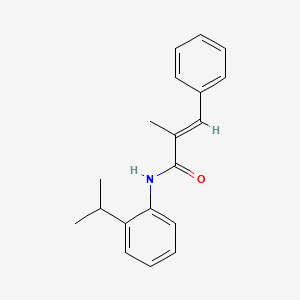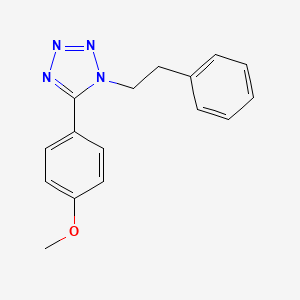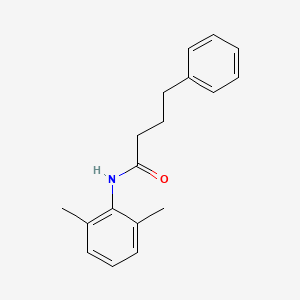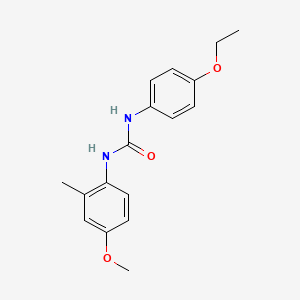
N-(3-cyanophenyl)-2-biphenylcarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyanophenyl)-2-biphenylcarboxamide, also known as ODM-201, is a non-steroidal androgen receptor (AR) antagonist that has been developed for the treatment of advanced prostate cancer. It is a second-generation AR antagonist that has shown promising results in preclinical and clinical studies.
Mecanismo De Acción
N-(3-cyanophenyl)-2-biphenylcarboxamide is a non-steroidal AR antagonist that competes with androgens for binding to the AR. It has a high affinity for the AR and inhibits its activity, leading to the suppression of androgen-dependent signaling pathways. N-(3-cyanophenyl)-2-biphenylcarboxamide has been shown to have a greater affinity for the AR than first-generation AR antagonists, such as bicalutamide, and has a longer half-life, resulting in sustained inhibition of the AR.
Biochemical and Physiological Effects:
N-(3-cyanophenyl)-2-biphenylcarboxamide has been shown to suppress the growth of prostate cancer cells in vitro and in vivo. It has also been shown to reduce serum prostate-specific antigen (PSA) levels in patients with advanced prostate cancer. N-(3-cyanophenyl)-2-biphenylcarboxamide has a favorable safety profile and has been well-tolerated in clinical trials. It has also been shown to have a lower incidence of adverse events, such as fatigue and hot flashes, compared to first-generation AR antagonists.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-cyanophenyl)-2-biphenylcarboxamide has several advantages for lab experiments. It has a high affinity for the AR and inhibits its activity, making it a potent tool for studying androgen-dependent signaling pathways. N-(3-cyanophenyl)-2-biphenylcarboxamide also has a longer half-life than first-generation AR antagonists, allowing for sustained inhibition of the AR. However, N-(3-cyanophenyl)-2-biphenylcarboxamide is a relatively new compound, and its availability may be limited. Additionally, N-(3-cyanophenyl)-2-biphenylcarboxamide may not be suitable for all types of experiments, and alternative compounds may be required for certain applications.
Direcciones Futuras
There are several future directions for the study of N-(3-cyanophenyl)-2-biphenylcarboxamide. One potential area of research is the investigation of combination therapies with N-(3-cyanophenyl)-2-biphenylcarboxamide and other anti-cancer agents. N-(3-cyanophenyl)-2-biphenylcarboxamide may also be studied in other androgen-related diseases, such as androgenetic alopecia and hirsutism. Additionally, the development of new and improved AR antagonists, based on the structure of N-(3-cyanophenyl)-2-biphenylcarboxamide, may lead to the discovery of more effective treatments for advanced prostate cancer.
Métodos De Síntesis
N-(3-cyanophenyl)-2-biphenylcarboxamide is synthesized using a multi-step process that involves the reaction of 3-cyanophenylboronic acid and 2-bromobiphenyl in the presence of a palladium catalyst. The resulting intermediate is then treated with a carboxylic acid derivative to form N-(3-cyanophenyl)-2-biphenylcarboxamide. The synthesis method of N-(3-cyanophenyl)-2-biphenylcarboxamide is well-established, and the purity and yield of the final product can be easily controlled.
Aplicaciones Científicas De Investigación
N-(3-cyanophenyl)-2-biphenylcarboxamide has been extensively studied in preclinical and clinical studies for the treatment of advanced prostate cancer. It has shown potent anti-tumor activity in preclinical models and has demonstrated efficacy in clinical trials. N-(3-cyanophenyl)-2-biphenylcarboxamide has also been investigated for the treatment of other androgen-related diseases, such as androgenetic alopecia and hirsutism.
Propiedades
IUPAC Name |
N-(3-cyanophenyl)-2-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O/c21-14-15-7-6-10-17(13-15)22-20(23)19-12-5-4-11-18(19)16-8-2-1-3-9-16/h1-13H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAOHYGVILRYPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanophenyl)-2-phenylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide](/img/structure/B5727635.png)



![2-fluoro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5727657.png)


![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5727688.png)
![2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B5727707.png)



![2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5727733.png)
